Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 438489-17-9
VCID: VC4149243
InChI: InChI=1S/C21H24N2O5S/c1-3-23-17-10-11-18(15-8-5-9-16(19(15)17)20(23)24)29(26,27)22-12-6-7-14(13-22)21(25)28-4-2/h5,8-11,14H,3-4,6-7,12-13H2,1-2H3
SMILES: CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC(C4)C(=O)OCC)C=CC=C3C1=O
Molecular Formula: C21H24N2O5S
Molecular Weight: 416.49

Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate

CAS No.: 438489-17-9

Cat. No.: VC4149243

Molecular Formula: C21H24N2O5S

Molecular Weight: 416.49

* For research use only. Not for human or veterinary use.

Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate - 438489-17-9

Specification

CAS No. 438489-17-9
Molecular Formula C21H24N2O5S
Molecular Weight 416.49
IUPAC Name ethyl 1-(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylpiperidine-3-carboxylate
Standard InChI InChI=1S/C21H24N2O5S/c1-3-23-17-10-11-18(15-8-5-9-16(19(15)17)20(23)24)29(26,27)22-12-6-7-14(13-22)21(25)28-4-2/h5,8-11,14H,3-4,6-7,12-13H2,1-2H3
Standard InChI Key XRVXDOZOZSFPIC-UHFFFAOYSA-N
SMILES CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC(C4)C(=O)OCC)C=CC=C3C1=O

Introduction

Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate is a complex organic compound belonging to the class of sulfonamide derivatives. It features a piperidine ring, a sulfonyl group, and a benzo[cd]indole moiety, which contribute to its potential biological activity and applications in medicinal chemistry. The compound is synthesized from various precursors, including 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride, which serves as an essential building block in its formation.

Synthesis

The synthesis of Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate involves multiple steps. It typically starts with the preparation of 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride, which is then reacted with piperidine derivatives in the presence of appropriate reagents and solvents.

Steps in Synthesis:

  • Preparation of 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride: This involves the reaction of benzo[cd]indole derivatives with chlorosulfonic acid.

  • Reaction with Piperidine Derivative: The sulfonyl chloride is then reacted with a piperidine derivative in the presence of a base and a suitable solvent.

  • Esterification: The final step may involve esterification to form the ethyl ester group.

Biological and Medicinal Applications

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